

2-Chloro-5,6-dimethylnicotinonitrile CAS number 65176-93-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5,6-dimethylnicotinonitrile
Cat. No.:	B029068

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5,6-dimethylnicotinonitrile**

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities. **2-Chloro-5,6-dimethylnicotinonitrile**, identified by its CAS number 65176-93-4, represents a highly functionalized pyridine derivative poised for versatile applications. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the underlying principles of its reactivity, synthesis, and potential as a key intermediate in drug discovery. The insights herein are curated to empower researchers to harness the full synthetic potential of this valuable heterocyclic scaffold.

Core Physicochemical & Structural Characteristics

2-Chloro-5,6-dimethylnicotinonitrile is a solid organic compound featuring a pyridine ring substituted with a chlorine atom, two methyl groups, and a nitrile functional group. This specific arrangement of substituents dictates its chemical behavior and utility.

Property	Value	Source(s)
CAS Number	65176-93-4	[1]
Molecular Formula	C ₈ H ₇ CIN ₂	[1]
Molecular Weight	166.61 g/mol	[1]
IUPAC Name	2-chloro-5,6-dimethylpyridine-3-carbonitrile	N/A
Appearance	Solid (Typical for similar compounds)	[2]
Melting Point	Not explicitly reported, but expected to be a crystalline solid.	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, THF, and toluene.	[2]
InChI Key	RETJKTAVEQPNMH-UHFFFAOYSA-N	[3] [4]
SMILES	CC1=C(C(=NC(=C1)Cl)C#N)C	[3]

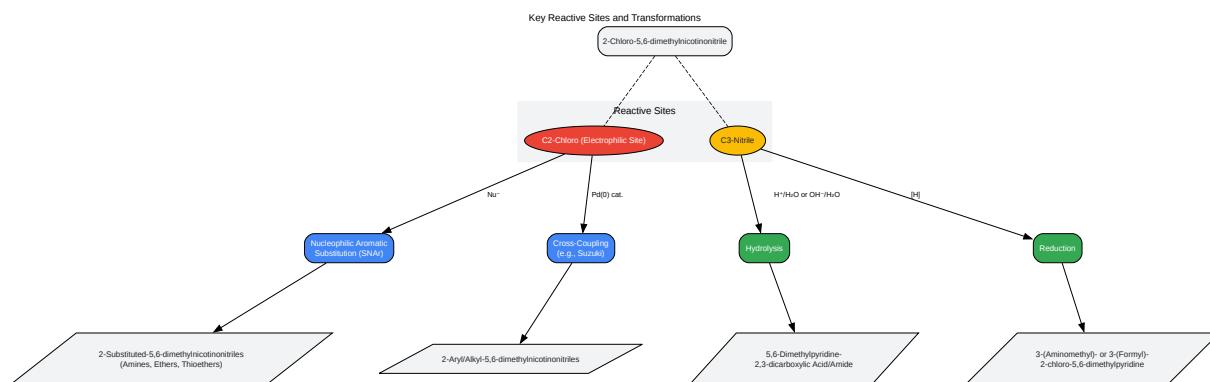
Spectroscopic Profile: A Structural Elucidation

While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its spectroscopic signatures, which is crucial for reaction monitoring and quality control.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, one would expect to observe three distinct signals:
 - A singlet for the aromatic proton at the 4-position, likely in the δ 7.0-8.5 ppm range.
 - Two distinct singlets for the two methyl groups (C5-CH₃ and C6-CH₃), likely in the δ 2.2-2.8 ppm range. The exact chemical shifts would be influenced by their position relative to

the other substituents.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct carbon signals are expected:
 - Signals for the six carbons of the pyridine ring. The carbon bearing the chlorine (C2) and the carbon bearing the nitrile group (C3) would be significantly deshielded.
 - A signal for the nitrile carbon ($-\text{C}\equiv\text{N}$), typically found in the δ 115-125 ppm range.
 - Signals for the two methyl carbons, typically in the δ 15-25 ppm range.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:
 - A sharp, strong absorption band around $2220\text{-}2240\text{ cm}^{-1}$ characteristic of the $\text{C}\equiv\text{N}$ (nitrile) stretch.
 - C-H stretching vibrations for the aromatic and methyl protons just above and below 3000 cm^{-1} , respectively.
 - C=C and C=N stretching vibrations within the pyridine ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - A C-Cl stretching vibration, typically observed in the $600\text{-}800\text{ cm}^{-1}$ region.
- MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show:
 - A molecular ion peak (M^+) at m/z 166.
 - A characteristic $\text{M}+2$ peak at m/z 168 with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom.
 - Fragmentation patterns would likely involve the loss of chlorine ($\text{Cl}\bullet$), a methyl radical ($\text{CH}_3\bullet$), or hydrogen cyanide (HCN).


Chemical Reactivity and Synthetic Strategy

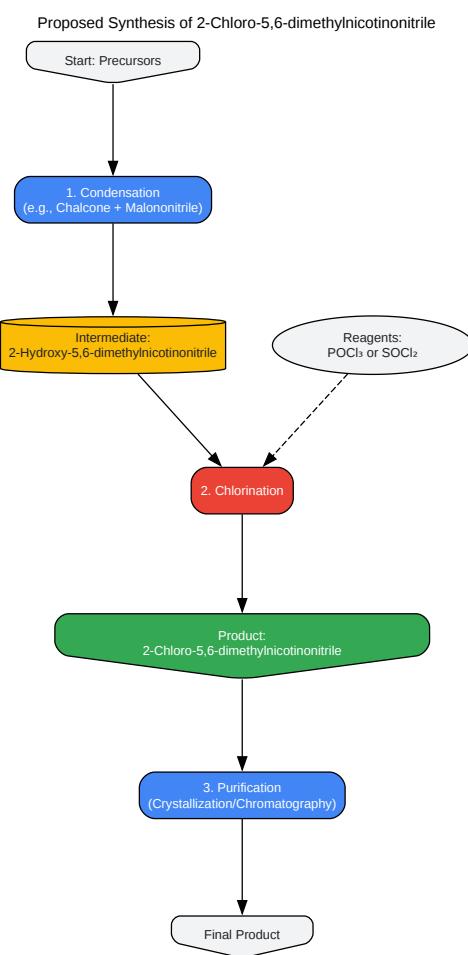
The reactivity of **2-Chloro-5,6-dimethylnicotinonitrile** is governed by the interplay of its functional groups, making it a versatile synthetic intermediate.

Core Reactivity Principles

The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[2][8]

- Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles. This is the most significant reaction pathway for this molecule. The electron-withdrawing nature of the ring nitrogen and the adjacent nitrile group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution.[8][9] Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide range of functionalities.
- Transformations of the Nitrile Group: The cyano group at the 3-position is a versatile handle for further chemical modifications. It can be:
 - Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
 - Reduced to a primary amine (using reagents like LiAlH_4) or an aldehyde (using DIBAL-H).
- Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[10]

[Click to download full resolution via product page](#)


Caption: Key reactive sites and potential transformations of the title compound.

Plausible Synthetic Routes

The synthesis of **2-Chloro-5,6-dimethylnicotinonitrile** can be approached from several precursors. A common and effective strategy involves the chlorination of a corresponding 2-hydroxypyridine derivative.

Route 1: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile

This is a widely employed method for converting 2-pyridones (the tautomeric form of 2-hydroxypyridines) into 2-chloropyridines.

[Click to download full resolution via product page](#)

Caption: A plausible two-step workflow for the synthesis of the title compound.

The synthesis of the 2-hydroxypyridine precursor itself can be achieved through multi-component reactions, for instance, by reacting a suitable chalcone with malononitrile and

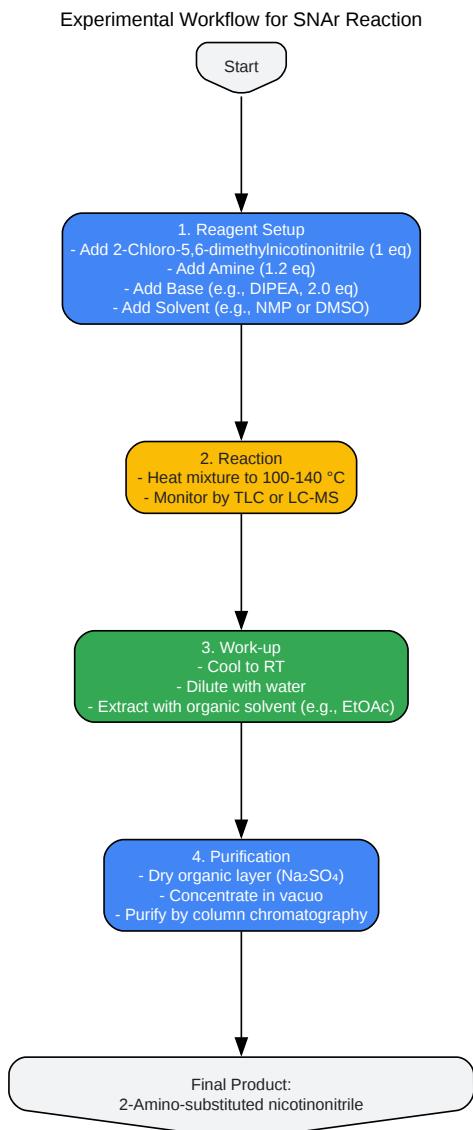
ammonium acetate.[11][12]

Route 2: Sandmeyer Reaction

An alternative, though potentially lower-yielding, route could involve a Sandmeyer reaction starting from 2-amino-5,6-dimethylnicotinonitrile.[13][14] This classic transformation converts a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[14][15][16][17]

Applications in Research and Drug Development

The true value of **2-Chloro-5,6-dimethylnicotinonitrile** lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical sector.[18] Its structure is a scaffold that can be elaborated upon to generate libraries of compounds for high-throughput screening.


- **Kinase Inhibitors:** Many kinase inhibitors feature a substituted heterocyclic core. For example, Dasatinib, a dual Src/Abl kinase inhibitor, is based on a 2-aminothiazole-5-carboxamide structure.[19] The activated 2-chloro position of our title compound is ideal for reacting with aminothiazole derivatives to rapidly build analogous structures. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
- **GPCR Modulators:** G-protein coupled receptors (GPCRs) are another major class of drug targets. The nicotinonitrile scaffold is present in various GPCR modulators. The ability to introduce diverse substituents at the 2-position via SNAr allows for the exploration of structure-activity relationships (SAR) in the development of new modulators.
- **Agrochemicals:** Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and insecticides.[20] The reactivity of this compound makes it a suitable starting point for the synthesis of novel crop protection agents.

Field-Proven Experimental Protocols

The following protocols are standardized, self-validating procedures based on established chemical principles for reactions involving similar substrates.

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a typical procedure for displacing the 2-chloro substituent with an amine, a cornerstone reaction for this compound.

[Click to download full resolution via product page](#)

Caption: A standardized step-by-step workflow for an SNAr reaction.

Step-by-Step Methodology:

- Reagent Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Chloro-5,6-dimethylnicotinonitrile** (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K_2CO_3 (2.0 eq).
- Solvent Addition: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
- Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
- Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted nicotinonitrile.

Protocol: Synthesis via Chlorination of 2-Hydroxypyridine Precursor

This protocol details the conversion of the corresponding pyridone to the target 2-chloro compound.[21]

Step-by-Step Methodology:

- Reagent Charging: In a chemical fume hood, carefully charge a round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile (1.0 eq).[21]
- Chlorinating Agent: Slowly add phosphorus oxychloride ($POCl_3$) (3-5 eq) to the flask at room temperature with stirring. A small amount of a tertiary amine base (e.g., triethylamine) can be added as a catalyst. Caution: The reaction can be exothermic.[21]

- Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
- Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl_3 .
- Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure **2-Chloro-5,6-dimethylnicotinonitrile**.

Safety and Handling

While a specific, detailed SDS for **2-Chloro-5,6-dimethylnicotinonitrile** is not widely available, data from structurally similar compounds provide a strong basis for safe handling protocols.[22]

Hazard Category	Guidance and Precautionary Statements	Source(s)
GHS Classification	Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.	[1]
Signal Word	Warning	[1]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection (safety goggles conforming to EN166 or NIOSH standards).	[22] [23] [24]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling.	[22] [24] [25]
First Aid (Inhalation)	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.	[24]
First Aid (Skin Contact)	IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.	[24]
First Aid (Eye Contact)	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.	[24]

Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[24][25]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.	[24]

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile is more than a mere catalog chemical; it is a potent and versatile tool for chemical innovation. Its well-defined reactivity, centered on the activated 2-chloro position, provides a reliable entry point for the synthesis of diverse molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reaction protocols is key to unlocking its full potential in the rapid development of novel and functional molecules.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
- Benchchem. A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
- ChemicalBook. 2-CHLORO-5,6-DIMETHYL-3-PYRIDINCARBONITRILE | 65176-93-4.
- Vulcanchem. 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8.
- Synquest Labs. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
- Benchchem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- Organic Syntheses. 2-chloronicotinonitrile.
- ECHEMI. 2-CHLORO-5-METHYL-NICOTINONITRILE SDS, 66909-34-0 Safety Data Sheets.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. **2-Chloro-5,6-dimethylnicotinonitrile** AldrichCPR 65176-93-4.
- ChemicalBook. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis.

- Thermo Fisher Scientific. (2010, April 29). SAFETY DATA SHEET.
- Benchchem. Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile.
- Wikipedia. Sandmeyer reaction.
- Google Patents. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- SpectraBase. 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- Sigma-Aldrich. 1,2-Dibromoethane 98 106-93-4.
- ChemicalBook. 106-93-4 | CAS DataBase.
- Benchchem. A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
- University of Missouri-St. Louis. The Sandmeyer Reaction: Substitution for an NH₂ on an Aromatic Ring.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Sigma-Aldrich. 2-Chloro-5-fluoro-6-methylnicotinonitrile synthesis.
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- ChemScene. 2,5-Dichloro-4,6-dimethylnicotinonitrile | 91591-63-8.
- precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.
- ChemicalBook. 23726-93-4 | CAS DataBase.
- ChemicalBook. 106-93-4(1,2-Dibromoethane) Product Description.
- ResearchGate. (2025, May). Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives under....
- ChemWhat. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8.
- SpectraBase. 2-Chloro-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Chemical Shifts.
- ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- ChemComplete. (2019, November 6). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5.
- PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamo)thiazole-5-carboxamide (BMS-

354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.

- PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-5,6-dimethylnicotinonitrile AldrichCPR 65176-93-4 [sigmaaldrich.com]
- 2. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 3. GSRS [precision.fda.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 10. nbino.com [nbino.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. nbino.com [nbino.com]

- 19. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. echemi.com [echemi.com]
- 24. fishersci.com [fishersci.com]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [2-Chloro-5,6-dimethylnicotinonitrile CAS number 65176-93-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029068#2-chloro-5-6-dimethylnicotinonitrile-cas-number-65176-93-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com